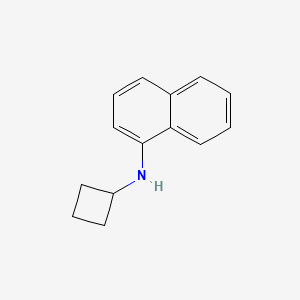
N-cyclobutylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutylnaphthalen-1-amine is an organic compound with the molecular formula C14H15N. It belongs to the class of naphthalenes, which are characterized by two fused benzene rings. This compound is notable for its unique structure, which includes a cyclobutyl group attached to the naphthalene ring via an amine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutylnaphthalen-1-amine typically involves the reaction of naphthalen-1-amine with cyclobutyl halides under basic conditions. One common method is the nucleophilic substitution reaction where naphthalen-1-amine reacts with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalen-1-amine derivatives with oxidized cyclobutyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyclobutyl group to a cyclobutane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Naphthalen-1-amine derivatives with oxidized cyclobutyl groups.
Reduction: Cyclobutane derivatives of naphthalen-1-amine.
Substitution: Halogenated or nitro-substituted naphthalen-1-amine derivatives.
Scientific Research Applications
N-cyclobutylnaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-cyclobutylnaphthalen-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-amine: Lacks the cyclobutyl group, making it less sterically hindered and potentially less reactive in certain contexts.
Cyclobutylamine: Lacks the naphthalene ring, resulting in different chemical properties and reactivity.
N-cyclobutylbenzeneamine: Similar structure but with a benzene ring instead of a naphthalene ring, leading to different electronic properties.
Uniqueness
N-cyclobutylnaphthalen-1-amine is unique due to the presence of both a cyclobutyl group and a naphthalene ring. This combination imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
N-cyclobutylnaphthalen-1-amine |
InChI |
InChI=1S/C14H15N/c1-2-9-13-11(5-1)6-3-10-14(13)15-12-7-4-8-12/h1-3,5-6,9-10,12,15H,4,7-8H2 |
InChI Key |
NFSGLWNNLJGLHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide](/img/structure/B13298929.png)
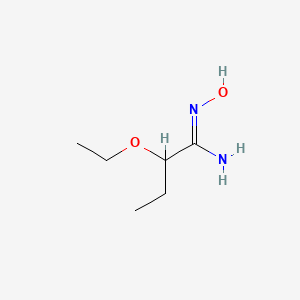
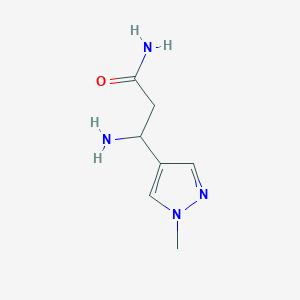
![N-[(2,6-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B13298934.png)
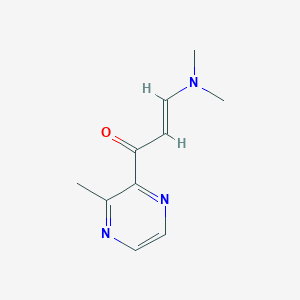
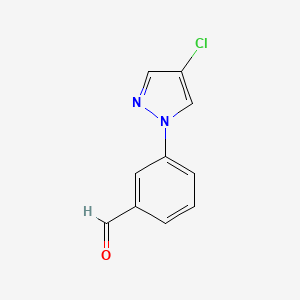
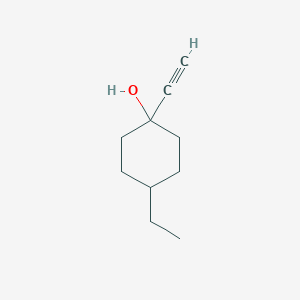
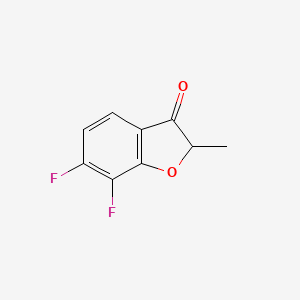
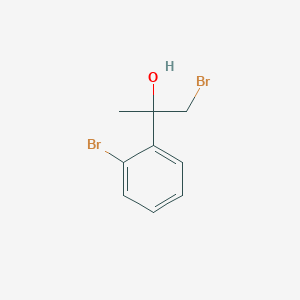
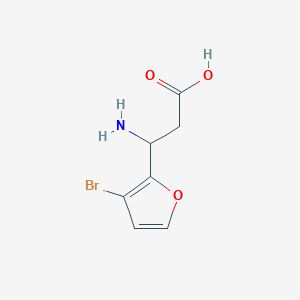
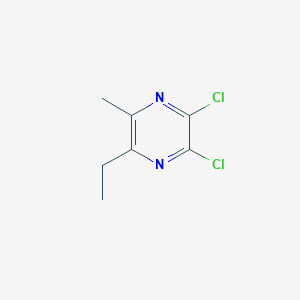
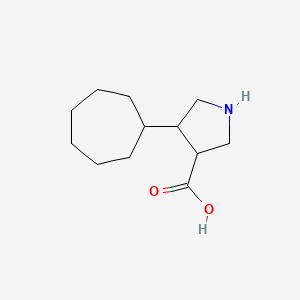
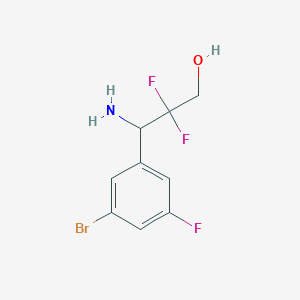
![2-[(2,2-Difluoroethyl)amino]propanamide](/img/structure/B13299001.png)
